3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one is an organic compound with the molecular formula C20H12F2O4. This compound is part of the xanthene family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
The synthesis of 3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one typically involves several steps. One common method includes the reaction of 2,4-difluorobenzyl chloride with 1-hydroxy-9H-xanthen-9-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(2,4-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthene derivatives.
Scientific Research Applications
3-[(2,4-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-[(2,4-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one can be compared with other similar compounds, such as:
- 3-[(3,5-Difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one
- 3-[(2,4-Difluorobenzyl)oxy]azetidine
- 4-[(2,4-Difluorobenzyl)oxy]-4-oxobutanoic acid
These compounds share structural similarities but differ in their specific functional groups and properties, which can influence their reactivity and applications .
Properties
Molecular Formula |
C20H12F2O4 |
---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]-1-hydroxyxanthen-9-one |
InChI |
InChI=1S/C20H12F2O4/c21-12-6-5-11(15(22)7-12)10-25-13-8-16(23)19-18(9-13)26-17-4-2-1-3-14(17)20(19)24/h1-9,23H,10H2 |
InChI Key |
PZFIKLKAAHFSPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.